![molecular formula C17H25NO B6299951 N-(3-tert-Butylsalicylidene)-cyclohexylamine CAS No. 215033-70-8](/img/structure/B6299951.png)
N-(3-tert-Butylsalicylidene)-cyclohexylamine
Overview
Description
N-(3-tert-Butylsalicylidene)-cyclohexylamine (TBS-CHXA) is a novel cyclohexylamine derivative that has been gaining attention in the scientific research community due to its unique properties and potential applications. TBS-CHXA is a versatile molecule that can be used in a variety of ways, ranging from synthesis to biochemical and physiological studies.
Scientific Research Applications
Photochemistry and Luminescence
N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-diaminocyclohexane (H2E), a related compound, exhibits photochromism and undergoes phototautomerization to its keto isomer in chloroform. This leads to a reversible system displaying conventional photochromism and luminescence photochromism. The associated Co(II) complex in chloroform is light-sensitive and undergoes irreversible photooxidation (Kunkely & Vogler, 2001).
Electronic Structures in Metal Complexes
One-electron oxidized group 10 metal salens, like Ni, Pd, and Pt complexes of the tetradentate salen ligand N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, exist as ligand radical species in solution and in the solid state. Their electronic structures have been investigated in detail, providing insights into the delocalization of the one-electron hole in these systems (Shimazaki, Stack & Storr, 2009).
Catalysts for Epoxidation
(R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride has been identified as a highly enantioselective epoxidation catalyst (Larrow & Jacobsen, 2003).
Applications in Polymerization
Bis [N-(3-tert-butylsalicylidene) cyclooctylamine] titanium dichloride has been synthesized and shown to be highly active in producing polyethylene with high molecular weight and narrow polydispersity in the presence of MAO as a co-catalyst (Khaubunsongserm, Jongsomjit & Praserthdam, 2013).
Electronic Structure of Oxidized Copper Complexes
The geometric and electronic structure of an oxidized Cu complex with a non-innocent salen ligand was investigated, revealing a reversible spin-equilibrium between ligand-radical species [Cu(II)Sal(*)]+ and the high-valent metal form [Cu(III)Sal]+ (Storr et al., 2008).
Gallium Schiff Base Complexes in Copolymerization
The synthesis of five-coordinate Schiff-base complexes of gallium, like (cyc)salenGaCl, was reported. These complexes exhibit distorted square pyramidal geometry and were investigated as potential catalysts for the copolymerization of carbon dioxide and epoxides (Darensbourg & Billodeaux, 2004).
Catalysis in Hydrolytic Kinetic Resolution
An unsymmetrical salen-type cobalt complex was synthesized and exhibited excellent activity and selectivity in the hydrolytic kinetic resolution of racemic mixture of epichlorohydrin (Nam & Jones, 2012).
properties
IUPAC Name |
2-tert-butyl-6-(cyclohexyliminomethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14/h7-8,11-12,14,19H,4-6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSPDNGMZRVPBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10782269 | |
Record name | 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10782269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | |
CAS RN |
215033-70-8 | |
Record name | 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10782269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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